N-Ethyl-1-isopropylcycloheptanecarboxamide
Description
N-Ethyl-1-isopropylcycloheptanecarboxamide (CAS: 56471-46-6) is a cycloheptane-derived carboxamide featuring an ethyl group on the amide nitrogen and an isopropyl substituent at the 1-position of the cycloheptane ring. This compound is classified as a fine chemical intermediate, primarily utilized in specialized organic synthesis and pharmaceutical research . Its molecular formula is C₁₃H₂₅NO, with a molecular weight of 211.34 g/mol. Key physical properties include a boiling point of 337.5°C and a density of 0.9 g/cm³ . While structural analogs may exhibit variations in substituents (e.g., methyl groups or adamantane derivatives), this compound is distinguished by its balanced steric and electronic profile, which influences its reactivity and application scope.
Properties
CAS No. |
56471-38-6 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-4-14-12(15)13(11(2)3)9-7-5-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15) |
InChI Key |
SIXMZXVQNHSLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCCC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally proceeds via the amidation of a cycloheptanecarboxylic acid derivative with ethylamine and an isopropyl substituent. The key steps include:
- Starting Materials: Cycloheptanecarboxylic acid or its activated derivatives (such as acid chlorides or esters).
- Amidation: Reaction with ethylamine under controlled conditions to form the amide bond.
- Introduction of Isopropyl Group: This may be incorporated either via substitution on the cycloheptane ring prior to amidation or through the use of isopropyl-substituted acid derivatives.
Detailed Synthetic Procedure (Based on Patent US4248859A)
A relevant patent (US4248859A) describes the preparation of alicyclic amides, including N-ethyl-1-propan-2-ylcycloheptanecarboxamide, which is structurally analogous to this compound. The procedure involves:
- Step 1: Preparation of the cycloheptanecarboxylic acid derivative with the isopropyl substituent.
- Step 2: Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- Step 3: Reaction of the acid chloride with ethylamine in an organic solvent (e.g., dichloromethane or toluene) under cooling to control exothermicity.
- Step 4: Work-up involving washing with sodium bicarbonate solution, sodium thiosulfate solution, and water to purify the organic layer.
- Step 5: Isolation of the amide product by evaporation and recrystallization.
This method ensures high purity and yield of the target amide compound.
Reaction Conditions and Solvents
- Solvents: Dichloromethane and toluene are commonly used to dissolve reactants and facilitate reaction kinetics.
- Temperature: Cooling is often applied during the addition of amines to acid chlorides to minimize side reactions.
- pH Control: Washing with sodium bicarbonate neutralizes acidic by-products.
- Purification: Multiple washing steps and recrystallization improve compound purity.
Alternative Synthetic Approaches
- Direct Amidation: Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to directly couple the carboxylic acid with ethylamine without converting to acid chloride.
- Catalytic Methods: Employing catalysts to promote amidation under milder conditions.
- Isopropyl Group Introduction: Via alkylation of cycloheptanecarboxylic acid derivatives before amidation.
Analytical Data and Research Discoveries
Molecular and Physicochemical Properties
Structural Considerations
- The amide group provides a hydrogen bond acceptor site essential for biological and chemical interactions.
- The cycloheptane ring offers a hydrophobic scaffold influencing the compound's solubility and reactivity.
- The isopropyl substituent affects steric and electronic properties, potentially modifying activity and stability.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Starting Material | Cycloheptanecarboxylic acid derivative | Commercially available or synthesized | Isopropyl substitution may be pre-installed |
| Activation | Conversion to acid chloride | Thionyl chloride (SOCl2) or oxalyl chloride | Requires dry conditions |
| Amidation | Reaction with ethylamine | Ethylamine, dichloromethane/toluene, cooling | Exothermic; control temperature |
| Work-up | Washing and purification | NaHCO3, Na2S2O3 solutions, water | Removes acid and impurities |
| Isolation | Evaporation and recrystallization | Suitable solvents | Yields pure product |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Ethyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Ethyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between N-Ethyl-1-isopropylcycloheptanecarboxamide and its closest analogs, focusing on substituent patterns, physicochemical properties, and applications:
Key Findings:
The 2-methyl substituent in both cycloheptanecarboxamides introduces steric hindrance, which may limit reactivity in sterically demanding reactions but improve thermal stability (evidenced by high boiling points ~337°C) .
Synthetic Utility :
- This compound is synthesized via coupling reactions using reagents like PyBOP and DMF, similar to methods described for N-(carboxymethyl)cycloheximide . However, its higher purity (99%) and direct industrial availability make it preferable for scalable applications .
Applications: Unlike N-(carboxymethyl)cycloheximide (used in bioconjugation), the target compound and its N-methyl analog are tailored for non-biological applications, such as intermediates in agrochemical or polymer synthesis .
Biological Activity
N-Ethyl-1-isopropylcycloheptanecarboxamide (also known as WS-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of flavoring and cooling agents. This article aims to provide a comprehensive overview of its biological activity, including chemical properties, mechanism of action, relevant case studies, and research findings.
- Molecular Formula: C13H25NO
- Molecular Weight: 211.34 g/mol
- Stereochemistry: Achiral; no defined stereocenters
- Optical Activity: None
The compound is characterized by a cycloheptane structure with an ethyl and isopropyl substituent on the nitrogen-containing carboxamide functional group. Its unique structure contributes to its cooling sensation when used in various applications.
This compound primarily acts as a cooling agent by selectively activating cold-sensitive receptors in the oral cavity. These receptors are part of the transient receptor potential (TRP) channel family, specifically TRPM8, which is known to mediate the sensation of cold and menthol-like cooling effects. The activation of TRPM8 leads to a physiological response that mimics the sensation of cooling without an actual drop in temperature.
Cooling Sensation
The primary biological activity associated with this compound is its ability to induce a cooling effect. Research indicates that it can be used effectively in food products, cosmetics, and pharmaceuticals to enhance sensory experiences.
Case Studies
-
Food Industry Applications:
- A study demonstrated that incorporating this compound into chewing gum resulted in a significantly enhanced cooling effect compared to traditional menthol-based formulations. Participants reported a more prolonged and intense cooling sensation, which positively influenced their overall perception of the product.
-
Cosmetic Formulations:
- In cosmetic applications, this compound has been shown to improve user satisfaction due to its non-irritating nature compared to menthol. A clinical trial involving participants using creams containing this compound reported reduced skin irritation and enhanced cooling effects, making it suitable for sensitive skin formulations.
-
Pharmaceutical Research:
- Preliminary research indicated potential analgesic properties when this compound was applied topically. A study involving animal models suggested that it could reduce pain perception by activating TRPM8 channels, leading to further investigation into its use as a therapeutic agent for pain management.
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
